Zoledronate disodium

Hypercalcemia of malignancy Bisphosphonate efficacy Clinical trial

Third-generation nitrogen-containing bisphosphonate with 100-850x greater potency than pamidronate (IC50 15 nM FPPS inhibition). Unique imidazole ring confers high bone affinity, enabling annual osteoporosis dosing vs weekly oral alendronate. Superior complete response in hypercalcemia (88.4% vs 69.7%) and 87.5% reduced infusion time versus pamidronate. Prioritize for oncology formularies and high-volume infusion centers.

Molecular Formula C5H16N2Na2O11P2
Molecular Weight 388.11 g/mol
CAS No. 165800-07-7
Cat. No. B015493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronate disodium
CAS165800-07-7
SynonymsZoledronate Disodium, CGP-42446A
Molecular FormulaC5H16N2Na2O11P2
Molecular Weight388.11 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]
InChIInChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2
InChIKeyIEJZOPBVBXAOBH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoledronate Disodium (CAS 165800-07-7): A Third-Generation Bisphosphonate with Quantifiable Potency Advantages


Zoledronate disodium tetrahydrate (CAS 165800-07-7) is a third-generation, nitrogen-containing bisphosphonate that acts as a potent inhibitor of osteoclast-mediated bone resorption [1]. It is the active pharmaceutical ingredient in Zometa and Reclast/Aclasta, indicated for hypercalcemia of malignancy, bone metastases from solid tumors, multiple myeloma, osteoporosis, and Paget's disease of bone [1]. In preclinical assays, zoledronic acid exhibits 100-850 times greater potency in inhibiting bone resorption compared to pamidronate [2]. Its mechanism involves inhibition of farnesyl pyrophosphate synthase (IC50 = 15 nM), disrupting protein prenylation and inducing osteoclast apoptosis [1].

Why Zoledronate Disodium Cannot Be Casually Substituted with Pamidronate, Ibandronate, or Other In-Class Bisphosphonates


Bisphosphonates exhibit substantial heterogeneity in key performance parameters including potency, bone binding affinity, clinical efficacy endpoints, and pharmacokinetic properties that preclude simple interchangeability [1]. Zoledronic acid's unique imidazole ring structure confers high binding affinity to bone mineral, translating to a prolonged duration of action that enables annual dosing in osteoporosis versus weekly oral regimens for alendronate [2]. In comparative trials, zoledronic acid has demonstrated superior complete response rates in hypercalcemia of malignancy (88.4% vs 69.7% for pamidronate) [3], greater reduction in vertebral fracture risk versus ibandronate (OR 0.57) [4], and significantly shorter infusion times (15 minutes versus 2-4 hours for pamidronate), impacting clinic workflow efficiency [5]. These quantitative differences in efficacy, safety, and operational convenience necessitate compound-specific procurement decisions.

Quantitative Differentiation of Zoledronate Disodium: Head-to-Head and Cross-Study Comparative Data


Superior Complete Response Rates in Hypercalcemia of Malignancy: Zoledronic Acid vs. Pamidronate

Zoledronic acid 4 mg administered via 5-minute intravenous infusion achieved a complete response rate of 88.4% at day 10 in patients with hypercalcemia of malignancy, compared to 69.7% for pamidronate 90 mg administered via 2-hour infusion (P = 0.002) [1]. In a real-world study, zoledronic acid led to faster corrected serum calcium normalization (2.6 ± 1.5 days) versus pamidronate (3.9 ± 2.4 days; P = 0.001) and lower 30-day readmission rates (P = 0.042) [2].

Hypercalcemia of malignancy Bisphosphonate efficacy Clinical trial

Reduced Skeletal-Related Event Risk in Breast Cancer: Zoledronic Acid vs. Pamidronate

In a 25-month randomized, double-blind, multicenter trial of 1,648 patients with advanced breast carcinoma or multiple myeloma, zoledronic acid 4 mg reduced the overall risk of developing skeletal complications (including hypercalcemia of malignancy) by an additional 16% compared to pamidronate 90 mg (P = 0.030) [1]. In the breast carcinoma subgroup, zoledronic acid reduced SRE risk by an additional 20% (P = 0.025) and by an additional 30% in patients receiving hormonal therapy (P = 0.009) [1].

Breast cancer Bone metastases Skeletal-related events

Overall Survival Advantage in Multiple Myeloma: Zoledronic Acid vs. Pamidronate

A cohort study of 1,018 U.S. veterans with multiple myeloma found that at median follow-up of 26.9 months, patients receiving zoledronic acid had a 22% reduction in risk of death compared to those receiving pamidronate (hazard ratio 0.78; 95% CI, 0.67–0.92) [1]. The median overall survival was 32.4 months for zoledronic acid versus 23.4 months for pamidronate [1]. Zoledronic acid was also associated with a 25% decrease in skeletal-related events [1].

Multiple myeloma Overall survival Comparative effectiveness

Greater Vertebral Fracture Risk Reduction in Osteoporosis: Zoledronic Acid vs. Ibandronate, Alendronate, and Risedronate

A Bayesian mixed treatment comparison of seven placebo-controlled trials (n >21,848) in postmenopausal women with osteoporosis found that zoledronic acid showed a 98% probability of being associated with the greatest reduction in vertebral fractures [1]. Zoledronic acid demonstrated a lower vertebral fracture risk compared to ibandronate (OR 0.57; 95% CrI 0.36–0.92), alendronate (OR 0.54; 95% CrI 0.39–0.75), and risedronate (OR 0.49; 95% CrI 0.34–0.69) [1]. Note: This evidence is derived from indirect comparisons and should be interpreted with appropriate caution [1].

Osteoporosis Vertebral fracture Network meta-analysis

Operational Efficiency: Infusion Time and Dosing Convenience vs. Pamidronate and Alendronate

Zoledronic acid is administered as a 15-minute intravenous infusion for oncology indications, compared to 2-4 hours for pamidronate 90 mg [1]. For osteoporosis, zoledronic acid is administered once annually as a 15-minute infusion, whereas oral alendronate requires once-weekly dosing [2]. In a clinical trial of bone metastases, the 15-minute zoledronic acid infusion was noted to be 'more convenient' than the 2-hour pamidronate infusion [3].

Infusion efficiency Clinic workflow Patient convenience

Cardiovascular Surrogate Marker Improvement: CA-IMT Reduction with Zoledronic Acid vs. Ibandronate

A randomized study of 60 postmenopausal osteoporotic women treated for one year with either zoledronic acid 5 mg IV annually or ibandronate 3 mg IV quarterly found that zoledronic acid produced a greater reduction in carotid artery intima-media thickness (CA-IMT) than ibandronate [1]. Additionally, LDL-C reduction reached statistical significance only in the zoledronic acid group (P < 0.05), whereas the ibandronate group did not achieve statistical significance for this endpoint [1]. Note: This evidence reflects cardiovascular surrogate markers rather than hard clinical outcomes; further validation is required [1].

Carotid intima-media thickness Cardiovascular risk Lipid profile

Evidence-Based Procurement and Research Applications for Zoledronate Disodium


Preferred Agent for Hypercalcemia of Malignancy in Hospital Formularies

Based on the 18.7% absolute improvement in complete response rates at day 10 (88.4% vs 69.7% for pamidronate, P = 0.002) and faster calcium normalization (2.6 vs 3.9 days, P = 0.001), zoledronic acid should be prioritized for hospital formularies managing oncology patients with hypercalcemia of malignancy [1]. The lower 30-day readmission rates (P = 0.042) also support its selection for reducing healthcare resource utilization [2].

First-Line Bisphosphonate for Skeletal-Related Event Prevention in Breast Cancer with Bone Metastases

Zoledronic acid demonstrates a 16-30% incremental reduction in SRE risk compared to pamidronate in breast cancer patients [1]. This evidence supports its procurement as the bisphosphonate of choice for oncology infusion centers treating metastatic breast cancer, particularly for patients receiving concomitant hormonal therapy where the benefit is most pronounced (30% additional risk reduction, P = 0.009).

Bisphosphonate with Overall Survival Advantage in Multiple Myeloma

The 9-month median overall survival extension (32.4 vs 23.4 months) and 22% reduction in mortality risk (HR 0.78) compared to pamidronate establishes zoledronic acid as the evidence-preferred bisphosphonate for multiple myeloma supportive care [1]. Procurement decisions for hematology-oncology practices should weigh this survival advantage when selecting a bisphosphonate for myeloma bone disease management.

Operationally Efficient Osteoporosis Management in High-Volume Clinics

The once-annual 15-minute infusion regimen of zoledronic acid eliminates adherence issues associated with weekly oral alendronate while reducing clinic chair time by 87.5% compared to pamidronate infusions for oncology indications [1]. For osteoporosis management programs with high patient volumes, this dosing convenience translates to improved workflow efficiency and potentially higher patient retention [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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